molecular formula C8H10ClNO B050188 3-Chloro-4-methoxybenzenemethanamine CAS No. 115514-77-7

3-Chloro-4-methoxybenzenemethanamine

Cat. No. B050188
Key on ui cas rn: 115514-77-7
M. Wt: 171.62 g/mol
InChI Key: OCNMSDZALRAYEX-UHFFFAOYSA-N
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Patent
US06218392B1

Procedure details

6-Cyano-1,4-dichlorophthalazine (66.2 g) prepared in Preparative Example 3 and 3-chloro-4-methoxybenzylamine (92 g) were suspended in 1200 ml of tetrahydrofuran, followed by the addition of 250 ml of triethylamine. The obtained mixture was heated under reflux for 6 hours.
Quantity
66.2 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([Cl:13])=[N:8][N:7]=[C:6]2Cl)#[N:2].[Cl:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[CH2:19][NH2:20].C(N(CC)CC)C>O1CCCC1>[Cl:13][C:9]1[C:10]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:12][CH:11]=2)[C:6]([NH:20][CH2:19][C:18]2[CH:21]=[CH:22][C:23]([O:24][CH3:25])=[C:16]([Cl:15])[CH:17]=2)=[N:7][N:8]=1

Inputs

Step One
Name
Quantity
66.2 g
Type
reactant
Smiles
C(#N)C=1C=C2C(=NN=C(C2=CC1)Cl)Cl
Name
Quantity
92 g
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
ClC1=NN=C(C2=CC(=CC=C12)C#N)NCC1=CC(=C(C=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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